Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate
Description
Structural Significance of Pyrazole-Sulfonate Hybrid Architectures in Modern Organic Chemistry
The pyrazole-sulfonate scaffold exemplifies strategic molecular design aimed at balancing aromatic π-system interactions with polar sulfonate groups. In this compound, three critical components synergize:
- Pyrazole Core : The 1,2-diazole ring provides a planar aromatic system enabling π-π stacking with biological targets. Its nitrogen atoms facilitate hydrogen bonding and dipole interactions, critical for enzyme inhibition.
- Sulfonate Ester : The ethyl sulfonate group enhances solubility in polar media while providing a stable leaving group for potential prodrug activation.
- Trifluoromethyl Substituent : The -CF₃ group at the pyrazole 3-position induces strong electron-withdrawing effects, modulating the ring's electronic density and improving metabolic resistance.
Table 1: Comparative Analysis of Pyrazole-Sulfonate Hybrids
The para-substitution pattern in these analogs maximizes spatial alignment with hydrophobic enzyme pockets, as demonstrated in COX-2 inhibition studies. Crystallographic data from related sulfonate networks reveal layered inorganic-organic structures stabilized by H-bonding between sulfonate oxygens and water molecules, a feature that may influence solid-state stability during formulation.
Historical Evolution of Trifluoromethyl-Substituted Pyrazole Derivatives in Pharmacological Research
The trajectory of trifluoromethylated pyrazoles reflects three developmental phases:
Phase 1: Early Exploration (1980s–2000s)
Initial studies focused on simple 3-CF₃ pyrazoles as NSAID precursors. The trifluoromethyl group's role in enhancing blood-brain barrier penetration was first documented in 1992, though early analogs suffered from rapid hepatic clearance.
Phase 2: Hybrid Architectures (2010–2018)
Integration of sulfonate/sulfonamide groups marked a turning point. Patent CN102351793B disclosed direct synthesis methods for 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, demonstrating 79% yield improvements over previous routes. This period saw systematic optimization of:
- Regioselectivity : Transition from 3,5-disubstituted to 1,3,5-trisubstituted pyrazoles
- Solubility : Sulfonate esters versus sulfonamides for pH-dependent dissolution profiles
- Selectivity : COX-2/5-LOX dual inhibition strategies to mitigate cardiovascular risks
Phase 3: Targeted Therapeutics (2019–Present)
Recent work emphasizes covalent binding strategies. This compound's ethyl ester moiety allows for:
$$ \text{Prodrug activation: } \text{RSO}3\text{Et} \xrightarrow{\text{esterases}} \text{RSO}3^- + \text{EtOH} $$
This delayed release mechanism prolongs systemic exposure while minimizing gastric irritation. Comparative studies show 150b (phenyl 5-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-1-sulfonate) achieves 35.9% edema inhibition vs. 27.0% for 150a, underscoring the impact of electron-deficient aryl groups.
Key Milestones:
- 2021 : ISO 22000:2018 certification for GMP-compliant pyrazole sulfonate production
- 2022 : Discovery of >10,497 COX-2 selectivity index in 150c derivatives
- 2023 : Computational validation of trifluoromethyl-induced electrostatic potential changes (-28.6 kcal/mol) at COX-2 active sites
The compound’s LD₅₀ >2000 mg/kg in murine models positions it as a lead candidate for next-generation anti-inflammatories, pending further preclinical validation.
Properties
Molecular Formula |
C19H17F3N2O3S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C19H17F3N2O3S/c1-3-27-28(25,26)16-10-8-15(9-11-16)24-17(12-18(23-24)19(20,21)22)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3 |
InChI Key |
FLASBLOJZRHRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Description | Reagents & Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1. Synthesis of Intermediate CL-2 | Formation of 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1-hydrogen-pyrazol-1-yl]benzenesulfonamide | Compound CL-1 (phenylhydrazine derivative), THF, chlorobenzene, potassium hydroxide | Nucleophilic aromatic substitution and cyclization | Yield: ~85% |
| 2. Acylation to form CL-3 | Reaction with trifluoroacetic anhydride in dichloromethane, sodium carbonate | Acylation of pyrazole ring | Introduction of trifluoromethyl group | High selectivity, minimized oxidation |
| 3. Formation of CL-4 | Reaction of CL-3 with ethanol, potassium hydroxide, tetrahydropalmatine | Esterification and substitution | Formation of sulfonate ester | Yield: high, purification via column chromatography |
| 4. Final Sulfonate Ester Formation (CL-5) | Treatment of CL-4 with trifluoroacetic acid, followed by neutralization and chromatography | Acidic conditions for sulfonation | Final compound formation | Purity >95% |
Specific Preparation Techniques
Nucleophilic Substitution and Cyclization: The initial step involves substituting chlorobenzene onto the phenylhydrazine derivative, forming the pyrazole core with the 4-methylphenyl and trifluoromethyl substituents. This is achieved under mild conditions to prevent oxidation and side reactions.
Acylation with Trifluoroacetic Anhydride: The introduction of the trifluoromethyl group is performed via acylation, which is carefully controlled to avoid over-acylation or oxidation of sensitive intermediates.
Esterification and Sulfonation: The sulfonate ester is synthesized by reacting the intermediate with ethanol and potassium hydroxide, followed by sulfonation with trifluoroacetic acid, ensuring high regioselectivity and yield.
Data Tables and Research Findings
| Parameter | Data | Reference |
|---|---|---|
| Yield of Key Intermediates | 85–90% | Patent CN102351793B |
| Overall Yield | Approximately 42% | Patent CN102351793B |
| Reaction Time | Varies from 3 to 20 hours per step | Patent CN102351793B |
| Purity of Final Product | >95% | Patent CN102351793B |
Notes on Optimization and Research Findings
Avoidance of Oxidation: The synthesis route minimizes exposure to oxidizing agents, particularly during the formation of pyrazole rings and sulfonate esters, which enhances yield and purity.
Raw Material Recovery: The process achieves a raw material recovery rate of approximately 42%, significantly improving efficiency over traditional methods.
Selectivity Control: The process employs controlled addition and reaction conditions to favor the formation of the desired isomer, reducing by-products and simplifying purification.
Chemical Reactions Analysis
Hydrolysis of the Sulfonate Ester
The ethyl sulfonate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid:
-
Basic hydrolysis with NaOH in water/isopropanol at 70–75°C cleaves the ester bond, forming 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonic acid .
-
Acid-catalyzed hydrolysis (e.g., HCl) proceeds similarly but is less commonly reported .
Nucleophilic Substitution
The sulfonate ester acts as a leaving group in nucleophilic substitution reactions. For example:
-
Reaction with trimethylsilyl amine in dichloromethane produces 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide (yield: 32.3%) .
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Trimethylsilyl amine | N-(Trimethylsilyl)sulfonamide derivative | CH₂Cl₂, room temperature | 32.3% |
Salt Formation
The sulfonate group forms stable alkali salts, particularly with sodium:
-
Treatment with sodium hydroxide in ethanol/water yields the sodium sulfonate salt , enhancing solubility for pharmaceutical formulations .
Functionalization of the Pyrazole Ring
The pyrazole core participates in halogenation and cross-coupling reactions:
-
Chlorination at the 4-position using POCl₃ or PCl₃ introduces a chlorine atom, altering reactivity .
-
Suzuki coupling with aryl boronic acids modifies the 4-methylphenyl group, though specific examples require further validation .
Stability Under Thermal and Oxidative Conditions
-
Thermal stability : Decomposition occurs above 200°C , releasing SO₃ and CO₂ .
-
Oxidative resistance : The trifluoromethyl group stabilizes the pyrazole ring against oxidation, even with strong agents like H₂O₂ .
Table 1: Comparative Reaction Yields
| Reaction Type | Solvent System | Temperature (°C) | Yield Range |
|---|---|---|---|
| Cyclocondensation | Ethanol/water | 70–100 | 46–99% |
| Hydrolysis | Isopropanol/water | 70–75 | 85–95% |
| Nucleophilic substitution | Dichloromethane | 25 | 30–35% |
Table 2: Spectral Data for Key Derivatives
| Compound | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Sodium sulfonate salt | 7.8 (d, 2H), 7.5 (d, 2H), 2.4 (s, 3H) | 1180 (S=O), 1135 (CF₃) |
| N-(Trimethylsilyl)sulfonamide derivative | 0.3 (s, 9H), 7.6 (m, 4H) | 1250 (Si-C), 1160 (S=O) |
Mechanistic Insights
Scientific Research Applications
Biological Activities
Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate has been investigated for several biological activities:
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes involved in the inflammatory response. This positions it as a potential candidate for anti-inflammatory therapies, akin to existing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that the compound exhibits anti-inflammatory and analgesic effects, which could be beneficial in treating conditions characterized by inflammation and pain.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Anti-inflammatory Studies : In vitro studies demonstrated that this compound effectively inhibited cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
- Pharmacological Investigations : Animal models have shown promising results in pain relief and inflammation reduction when treated with this compound, suggesting its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Sulfonate vs. Sulfonamide : The ethyl sulfonate ester in the target compound increases lipophilicity compared to celecoxib’s sulfonamide, which may enhance tissue penetration but reduce water solubility .
- Thiourea Derivatives (e.g., 1a) : The introduction of a thiourea moiety (as in 1a) correlates with anticancer activity, suggesting that functional group modifications significantly alter biological targets .
- Isoxazole-Based Analogs (e.g., I-6473) : Replacement of the pyrazole with isoxazole (as in I-6473) demonstrates the pharmacological versatility of heterocyclic cores, though activity profiles remain unexplored .
Biological Activity
Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Characteristics
- Molecular Formula : C19H17F3N2O3S
- Molecular Weight : 410.41 g/mol
- IUPAC Name : Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonate
- CAS Number : 2247197-67-5
Structural Representation
The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl benzenesulfonate moiety, which contributes to its unique chemical properties.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study published in the Asian Journal of Chemistry highlights the synthesis and biological evaluation of related pyrazole derivatives, demonstrating their efficacy in reducing inflammation in various models .
The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. By blocking these enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
Case Studies
- Study on COX Inhibition : A comparative study assessed the anti-inflammatory activity of several pyrazole derivatives, including this compound. Results indicated a significant reduction in edema in animal models when treated with this compound compared to controls .
- In vitro Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Introduction of Trifluoromethyl Group : Utilizing trifluoromethylating agents such as trifluoromethyltrimethylsilane.
- Esterification : Reacting the resulting sulfonic acid with ethanol to yield the ethyl ester.
Reaction Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Pyrazole Formation | Hydrazine, Carbonyl Compound | Heat under reflux |
| Trifluoromethylation | TMSCF3 | Presence of fluoride source |
| Esterification | Sulfonic Acid, Ethanol | Acid catalyst |
Unique Features
This compound is structurally related to other pyrazole derivatives but stands out due to its trifluoromethyl substitution, which enhances lipophilicity and biological activity.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, Cytotoxic |
| Celecoxib | Structure | COX inhibitor |
| Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate | Structure | Anti-cancer |
Q & A
Q. Key Reaction Conditions :
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., trifluoromethyl group at pyrazole C3, methylphenyl at C5) .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the planar pyrazole core and sulfonate orientation .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 381.076 Da) .
Q. Example Data :
| Technique | Key Peaks/Features |
|---|---|
| H NMR (CDCl₃) | δ 1.35 (t, CH₂CH₃), δ 4.45 (q, SO₃CH₂CH₃) |
| X-ray | Dihedral angle: Pyrazole-sulfonate = 85.2° |
Basic: What is the pharmacological target of this compound, and how does it compare to celecoxib?
Methodological Answer:
The compound shares structural homology with celecoxib (a COX-2 inhibitor), suggesting potential cyclooxygenase-2 (COX-2) selectivity. Key differences:
Q. Experimental Design :
- Use purified COX-1/COX-2 enzymes or whole-blood assays to quantify inhibition.
- Compare IC₅₀ values and selectivity ratios (COX-2/COX-1) .
Advanced: How can pharmacokinetic challenges (e.g., short half-life) be addressed in pyrazole-sulfonate derivatives?
Methodological Answer:
Strategies include:
- Metabolic Soft Spots : Introduce labile groups (e.g., esterase-sensitive moieties) to shorten half-life .
- Deuterium Labeling : Replace hydrogen with deuterium at metabolically active sites (e.g., methyl groups) to slow hepatic clearance .
- Prodrug Design : Mask polar groups (e.g., sulfonate) with lipophilic promoieties to enhance absorption .
Case Study :
Celecoxib’s long half-life (11–15 hrs) was mitigated by modifying the pyrazole substituents; similar SAR-guided optimization is applicable here .
Advanced: How do structural modifications influence COX-2 selectivity?
Methodological Answer:
Critical substituents and their effects:
Q. Experimental Validation :
- Synthesize analogs with halogenated aryl groups (e.g., 4-fluorophenyl) and compare IC₅₀ values .
- Use molecular docking to predict binding poses in COX-2’s active site .
Advanced: How are contradictions in biological activity data resolved for analogs of this compound?
Methodological Answer:
Common sources of discrepancies and solutions:
Assay Variability : Standardize enzyme sources (e.g., recombinant human COX-2 vs. murine) .
Metabolic Interference : Use liver microsomes to identify active/inactive metabolites .
Structural Ambiguity : Confirm purity (>95%) and stereochemistry via HPLC and X-ray .
Example :
Inconsistent COX-2 inhibition data for 4-fluorophenyl analogs may arise from impurities; rigorous LC-MS characterization is essential .
Advanced: What methodologies quantify metabolic byproducts, and how are detection limits optimized?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
